molecular formula C26H41N3O2 B14656781 1,3,8-Triazaspiro[4.5]decane-2,4-dione, 7,7,9,9-tetramethyl-3-octyl-8-(phenylmethyl)- CAS No. 40074-68-8

1,3,8-Triazaspiro[4.5]decane-2,4-dione, 7,7,9,9-tetramethyl-3-octyl-8-(phenylmethyl)-

Cat. No.: B14656781
CAS No.: 40074-68-8
M. Wt: 427.6 g/mol
InChI Key: WBDYFYYVULBFHX-UHFFFAOYSA-N
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Description

1,3,8-Triazaspiro[4.5]decane-2,4-dione, 7,7,9,9-tetramethyl-3-octyl-8-(phenylmethyl)- is a complex organic compound with a unique spirocyclic structure. . Its structure features a spiro linkage, which is a common motif in many biologically active molecules, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione, 7,7,9,9-tetramethyl-3-octyl-8-(phenylmethyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate diamines with carbonyl compounds under controlled conditions . The reaction mixture is often treated with acids or bases to facilitate the formation of the spirocyclic core. The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1,3,8-Triazaspiro[4.5]decane-2,4-dione, 7,7,9,9-tetramethyl-3-octyl-8-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the spirocyclic nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3,8-Triazaspiro[4.5]decane-2,4-dione, 7,7,9,9-tetramethyl-3-octyl-8-(phenylmethyl)- involves its interaction with specific molecular targets. For instance, as a δ opioid receptor agonist, it binds to the orthosteric site of the receptor, activating G-protein signaling pathways . This activation can lead to various physiological effects, including analgesia and anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,8-Triazaspiro[4.5]decane-2,4-dione, 7,7,9,9-tetramethyl-3-octyl-8-(phenylmethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to selectively target δ opioid receptors and stabilize polymers highlights its versatility and potential for diverse applications .

Properties

CAS No.

40074-68-8

Molecular Formula

C26H41N3O2

Molecular Weight

427.6 g/mol

IUPAC Name

8-benzyl-7,7,9,9-tetramethyl-3-octyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C26H41N3O2/c1-6-7-8-9-10-14-17-28-22(30)26(27-23(28)31)19-24(2,3)29(25(4,5)20-26)18-21-15-12-11-13-16-21/h11-13,15-16H,6-10,14,17-20H2,1-5H3,(H,27,31)

InChI Key

WBDYFYYVULBFHX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C(=O)C2(CC(N(C(C2)(C)C)CC3=CC=CC=C3)(C)C)NC1=O

Origin of Product

United States

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